molecular formula C22H29N5O5 B2798925 2-(4-acetyl-2-methoxyphenoxy)-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide CAS No. 1172720-22-7

2-(4-acetyl-2-methoxyphenoxy)-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide

Cat. No.: B2798925
CAS No.: 1172720-22-7
M. Wt: 443.504
InChI Key: UWYQVMSYCCPEMG-UHFFFAOYSA-N
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Description

2-(4-acetyl-2-methoxyphenoxy)-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide is a useful research compound. Its molecular formula is C22H29N5O5 and its molecular weight is 443.504. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis and evaluation of derivatives of this compound, including their chemical reactivity towards various reagents, have been explored, revealing the potential for creating diverse biological active molecules. For instance, the synthesis, characterization, and antimicrobial evaluation of novel imines and thiazolidinones incorporating this compound demonstrate its versatility as a precursor for various pharmacologically active derivatives (Fuloria et al., 2009).

Biological Activities

  • Several studies have investigated the biological activities of derivatives, showing potential in areas such as anti-inflammatory, analgesic, and anticancer applications. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from this compound have shown significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs (Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Properties

  • The compound's derivatives have also been evaluated for their antimicrobial and antioxidant activities, highlighting their potential as therapeutic agents. The synthesis and characterization of new thiazolidinones containing coumarin moieties, derived from this compound, have shown good antibacterial and antioxidant activities, indicating their therapeutic potential (Hamdi et al., 2012).

Properties

IUPAC Name

2-(4-acetyl-2-methoxyphenoxy)-N-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O5/c1-16(28)17-4-5-18(19(12-17)30-3)32-14-21(29)23-6-11-31-22-13-20(24-15-25-22)27-9-7-26(2)8-10-27/h4-5,12-13,15H,6-11,14H2,1-3H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYQVMSYCCPEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCOC2=NC=NC(=C2)N3CCN(CC3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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